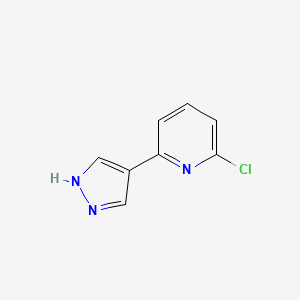
2-Chloro-6-(1H-pyrazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1H-pyrazol-4-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 1H-pyrazole. One common method includes the use of potassium carbonate as a base and N,N-dimethylacetamide as a solvent. The reaction is carried out at 50°C for 2 hours in a sealed tube, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium carbonate, cesium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts like palladium acetate and ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene are often employed in cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The interaction with these targets can alter the activity of enzymes or receptors, leading to the desired therapeutic effects. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(1H-pyrazol-1-yl)pyrazine: This compound has a similar structure but contains a pyrazine ring instead of a pyridine ring.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: This compound features a benzimidazole ring fused with a pyrazole ring.
Uniqueness
2-Chloro-6-(1H-pyrazol-4-yl)pyridine is unique due to its specific combination of pyridine and pyrazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
1934955-05-1 |
|---|---|
Molekularformel |
C8H6ClN3 |
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
2-chloro-6-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-3-1-2-7(12-8)6-4-10-11-5-6/h1-5H,(H,10,11) |
InChI-Schlüssel |
FGGUABZAESHRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Cl)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


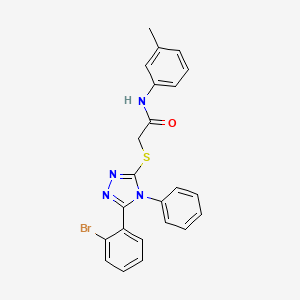

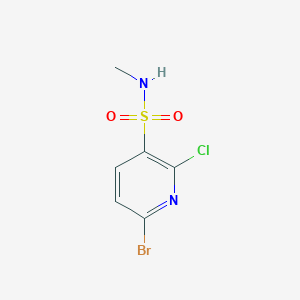
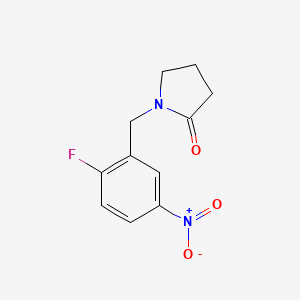
![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)


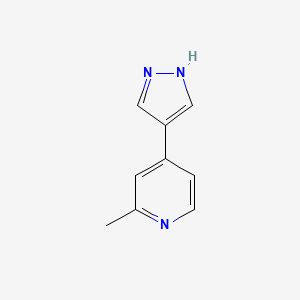
![2-(Difluoromethoxy)benzo[d]oxazole-6-methanol](/img/structure/B11784343.png)
![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)
![Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione](/img/structure/B11784373.png)



